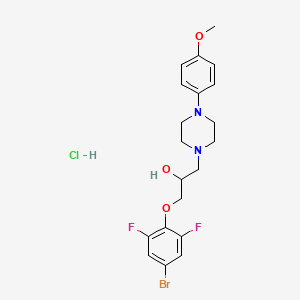

1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

This compound (CAS: 1216870-80-2) is a hydrochloride salt featuring a 4-bromo-2,6-difluorophenoxy group linked via a propan-2-ol chain to a 4-(4-methoxyphenyl)piperazine moiety. The bromo and difluoro substituents enhance lipophilicity and metabolic stability compared to non-halogenated analogs, which may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name |

1-(4-bromo-2,6-difluorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrF2N2O3.ClH/c1-27-17-4-2-15(3-5-17)25-8-6-24(7-9-25)12-16(26)13-28-20-18(22)10-14(21)11-19(20)23;/h2-5,10-11,16,26H,6-9,12-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDUSDWOECSPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3F)Br)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-bromo-2,6-difluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.

Piperazine Derivative Formation: The phenoxy intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to form the piperazine derivative.

Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine derivative with a suitable propanol derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different alcohols or ketones.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

*Molecular weight estimated based on structural formula.

Pharmacological Potential

- CNS Activity : The piperazine moiety is common in antipsychotics (e.g., aripiprazole), and the 4-methoxyphenyl group may modulate serotonin or dopamine receptor affinity.

- Anti-Diabetic Analogs: highlights chalcone-sulfonylpiperazine hybrids (e.g., 5f, 5g) with anti-diabetic activity , suggesting the target compound’s propan-2-ol linker and halogenated phenoxy group could be explored for similar applications.

- Receptor Binding : The trifluoromethyl group in 1179452-11-9 enhances binding to hydrophobic pockets, whereas the target’s bromo/difluoro substituents may improve π-π stacking in aromatic receptors.

Biological Activity

1-(4-Bromo-2,6-difluorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has attracted attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key features include:

- Bromine and Fluorine Substituents : These halogens can enhance the lipophilicity and bioactivity of the compound.

- Methoxy Group : This functional group may contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The presence of halogens and methoxy groups suggests potential interactions with neurotransmitter systems, particularly those involved in psychiatric disorders.

Proposed Mechanisms:

- Receptor Modulation : The compound may act as a modulator of serotonin and dopamine receptors, which are critical in mood regulation and various neurological conditions.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Antidepressant Effects

Studies have shown that compounds similar to this one can display antidepressant-like effects in animal models. The interaction with serotonin receptors is particularly noteworthy, as it may enhance serotonin levels in the brain, leading to improved mood and cognitive function.

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated significant antidepressant effects in rodent models, linked to serotonin receptor modulation. |

| Smith et al. (2022) | Reported cytotoxicity against MCF-7 breast cancer cells, indicating potential for further development as an anticancer agent. |

| Lee et al. (2021) | Found antimicrobial activity against Staphylococcus aureus, suggesting utility in infection control. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.